4-[2-(Benzyloxy)-4-fluorophenyl]-3-hydroxybenzoic acid
Description
4-[2-(Benzyloxy)-4-fluorophenyl]-3-hydroxybenzoic acid (CAS: 1426958-39-5, MFCD23699519) is a fluorinated aromatic compound featuring a benzyloxy group at the 2-position of a 4-fluorophenyl ring and a hydroxybenzoic acid moiety at the 3-position of the adjacent phenyl ring . The benzyloxy group enhances lipophilicity, which may improve membrane permeability, while the fluorine atom introduces electronic effects that influence reactivity and binding interactions .
Properties
IUPAC Name |
4-(4-fluoro-2-phenylmethoxyphenyl)-3-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO4/c21-15-7-9-17(16-8-6-14(20(23)24)10-18(16)22)19(11-15)25-12-13-4-2-1-3-5-13/h1-11,22H,12H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIZTVSPLFTPRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C3=C(C=C(C=C3)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[2-(Benzyloxy)-4-fluorophenyl]-3-hydroxybenzoic acid is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C16H15F O4
- CAS Number : 1261956-28-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of both hydroxyl and fluorine groups enhances its ability to form hydrogen bonds, which can modulate enzyme activities and influence cellular processes.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes. For instance, it has been noted for its potential in studies related to enzyme inhibition, particularly in the context of metabolic pathways involving phenolic compounds .
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Enzyme Inhibition | Demonstrated potential against various enzymes involved in metabolic processes |
| Antioxidant Activity | Exhibited properties that may protect cells from oxidative stress |
| Antimicrobial Properties | Potential efficacy against certain bacterial strains |
Case Studies
- Enzyme Inhibition Study
-
Antioxidant Activity
- Another research explored the antioxidant capabilities of phenolic compounds. The findings suggested that compounds with hydroxyl groups could scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This positions this compound as a candidate for further antioxidant studies .
Research Findings
Recent investigations have focused on the structure-activity relationships (SAR) of phenolic compounds. The unique combination of functional groups in this compound contributes to its distinct biological profile.
Table 2: Comparative Analysis with Similar Compounds
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | TBD | Enzyme Inhibition |
| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | 36.05 | AChE Inhibition |
| Other Hydroxybenzoic Acids | Variable | Antioxidant / Antimicrobial |
Scientific Research Applications
Pharmaceutical Development
4-[2-(Benzyloxy)-4-fluorophenyl]-3-hydroxybenzoic acid has been investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer. The presence of hydroxyl groups enhances its ability to interact with biological targets.
- Anti-inflammatory Activity : Studies have shown that derivatives of this compound exhibit significant anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory disorders.
- Anticancer Properties : The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through specific signaling pathways.
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for various reactions, including:
- Esterification Reactions : The hydroxyl group can be converted into esters, which are valuable in the synthesis of pharmaceuticals and agrochemicals.
- Photochemical Applications : The compound can act as a photoremovable protecting group in photochemistry, facilitating the release of active compounds upon light exposure.
Case Study 1: Anti-inflammatory Mechanism
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of related compounds derived from this compound. The researchers demonstrated that these compounds inhibited the production of pro-inflammatory cytokines in vitro, suggesting potential for further development as anti-inflammatory agents .
Case Study 2: Synthesis of Novel Anticancer Agents
Another research project focused on synthesizing novel anticancer agents using this compound as a starting material. The synthesized derivatives showed promising activity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Acidity and Solubility :
- The carboxylic acid group in the target compound confers strong acidity (pKa ~2-3), making it more water-soluble at physiological pH than its methoxy analogs (e.g., 2-methoxybenzoic acid derivative) .
- Replacement of the hydroxy group with methoxy (as in 4-[3-(Benzyloxy)-5-fluorophenyl]-2-methoxybenzoic acid) reduces acidity and increases hydrophobicity .
Fluorine substituents (para vs. ortho positions) modulate electronic effects; para-fluorine in the target compound may stabilize aromatic rings via resonance, whereas ortho-fluorine (e.g., in 4-[(4-fluoro-3-methylphenyl)sulfonylamino]benzoic acid) induces steric hindrance .
Crystallinity and Stability: Isostructural studies () suggest that halogen substitution (e.g., fluorine vs. chlorine) can alter crystal packing. The target compound’s fluorine atom likely contributes to tighter molecular packing compared to chlorinated analogs, enhancing thermal stability . The hydroxybenzoic acid moiety facilitates hydrogen bonding, as seen in (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone, which forms intermolecular O–H···O bonds .
Biological Activity: Thiazolidinone derivatives with benzyloxy groups () exhibit antimicrobial activity, suggesting the target compound may share similar properties . Sulfonamide analogs (e.g., 4-[(4-fluoro-3-methylphenyl)sulfonylamino]benzoic acid) show protease inhibition, but the target compound’s hydroxybenzoic acid group may favor different target interactions, such as metal chelation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
